6-ethyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
The compound “6-ethyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .Chemical Reactions Analysis
Cyanoacetohydrazides, which are used in the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives, can react with various reactants (nucleophiles and electrophiles) to synthesize a variety of polyfunctional heterocyclic compounds .Scientific Research Applications
Medicine and Healthcare Applications:
- Neuroprotection : Research has shown that this compound exhibits promising neuroprotective properties. It can help restore neuronal function and structure, making it relevant for treating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and traumatic brain injury .
- Anti-neuroinflammatory Activity : The triazole-pyrimidine hybrid derived from this compound has demonstrated anti-neuroinflammatory effects. It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells, which could be valuable in managing neuroinflammation .
Biological Research Applications:
- Fluorescence Aptasensor Development : Researchers have constructed a novel fluorescence aptasensor using magnetic beads, aptamers, and gold nanoparticles (AuNPs). This aptasensor rapidly and sensitively detects Salmonella Typhimurium, a globally distributed foodborne pathogen. The method shows excellent application for detecting S. Typhimurium in artificially contaminated milk .
- Antiviral Studies : The compound’s derivatives have been investigated for antiviral activity, which could be relevant in the context of infectious diseases .
Pharmacology and Drug Development:
- Anticancer Potential : While not directly studied for this compound, its pyrimidine derivatives have demonstrated anticancer properties. Further exploration may reveal its potential in cancer therapy .
- Antioxidant and Antimicrobial Activity : Pyrimidine derivatives, including this compound, have been associated with antioxidant and antimicrobial effects. These properties could be relevant for drug development .
Chemical and Material Science Applications:
- Synthetic Thiophene Research : Although not directly related to this compound, research on synthetic thiophenes has implications in material science and organic chemistry. Thiophenes are versatile building blocks for various applications .
- Indole Derivatives : Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates derivatives have been investigated for anti-hepatic activities. While not the same compound, this highlights the potential of indole derivatives in therapeutic research .
Mechanism of Action
The mechanism of action of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves inhibition of PARP-1, which are involved in DNA repair damage . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
properties
IUPAC Name |
6-ethyl-5-[2-(4-methoxyphenyl)ethylamino]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-5-14-12-22-18-16(19(25)24(3)20(26)23(18)2)17(14)21-11-10-13-6-8-15(27-4)9-7-13/h6-9,12H,5,10-11H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFFWWSZSPXTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NCCC3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-5-((4-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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